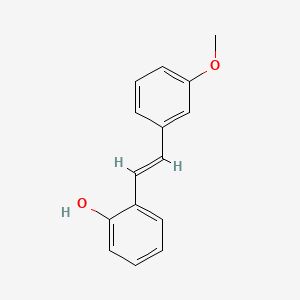

2-(3-Methoxystyryl)phenol

Descripción

2-(3-Methoxystyryl)phenol is a styrylphenol derivative characterized by a vinyl-bridged aromatic system. Its structure consists of a phenol ring connected via a styryl (CH=CH) group to a second aromatic ring substituted with a methoxy group at the 3-position. The styryl moiety and methoxy substituent contribute to its hydrophobicity and electronic properties, which influence its binding affinity to biological targets.

Propiedades

IUPAC Name |

2-[(E)-2-(3-methoxyphenyl)ethenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-14-7-4-5-12(11-14)9-10-13-6-2-3-8-15(13)16/h2-11,16H,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKADNPRLDAEDMO-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Styrylphenol derivatives vary in substituent positions and functional groups, leading to differences in physicochemical properties and bioactivity. Below is a comparative analysis of 2-(3-Methoxystyryl)phenol with structurally related compounds:

Structural Analogues

Physicochemical Properties

- For example, compound 13 in , with extended ethoxy chains, demonstrates modified solubility for liposomal formulations .

- Melting Points: Styrylphenols generally exhibit higher melting points due to planar aromatic systems and intermolecular interactions. For instance, 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol () melts at 474 K, influenced by nitro and pyrazole groups .

Research Findings and Implications

- Structural Insights : X-ray crystallography of related compounds (e.g., ) reveals planar aromatic systems and hydrogen-bonding networks critical for stability .

- Structure-Activity Relationships (SAR) : Substituent position (3- vs. 4-methoxy) and chain length (e.g., ethoxy extensions in ) modulate bioactivity and solubility .

- Therapeutic Potential: Styrylphenols’ ability to cross the blood-brain barrier and bind amyloid-β positions them as candidates for neurodegenerative disease therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.